N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound seems to be a derivative of the N-(2,4-dimethoxyphenyl) family . These compounds usually have a linear formula of C16H17NO4 and a molecular weight around 287.318 .

Synthesis Analysis

While specific synthesis information for “N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide” is not available, similar compounds such as N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives have been synthesized based on a dithiolopyrrolone scaffold .Scientific Research Applications

Synthesis and Application in Materials Science

Compounds structurally similar to N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide have been synthesized and investigated for their potential applications in materials science. For instance, aromatic polyamides and polyimides based on related structures demonstrate remarkable solubility, thermal stability, and the ability to form transparent and flexible films, making them suitable for use in high-performance polymers and coatings (Yang & Lin, 1995).

Biological Activity and Therapeutic Potential

The biological activity of compounds with similar structures has been extensively studied, showcasing a variety of potential therapeutic applications:

Antitumor and Antimicrobial Activity : Novel arylazothiazole disperse dyes containing selenium, structurally related to the compound of interest, have shown significant in vitro antioxidant, antitumor activity against Ehrlich ascites carcinoma cell line (EACC), and antimicrobial activity against various pathogenic bacteria and fungi (Khalifa et al., 2015). These findings suggest potential applications in developing sterile and biologically active fabrics for various life applications.

Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazone, related to the core structure of this compound, have shown potential as antidepressant and nootropic agents in pharmacological evaluations. This indicates the possibility of designing CNS active agents for therapeutic use based on the structural framework of this compound (Thomas et al., 2016).

Mechanism of Action

Target of Action

The compound N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide has been found to target tubulin and bacterial RNA polymerase (RNAP) . Tubulin is a protein that forms microtubules, which are essential for cell division and maintaining cell shape. RNAP is an enzyme that synthesizes RNA from a DNA template, playing a crucial role in gene expression in bacteria .

Mode of Action

This compound interacts with its targets in a specific manner. It inhibits tubulin polymerization, disrupting tubulin microtubule dynamics . This leads to the arrest of cell division, thereby inhibiting the proliferation of cells . In the case of bacterial RNAP, the compound binds to the switch region of the enzyme, inhibiting its activity . This prevents the synthesis of RNA, thereby inhibiting bacterial growth .

Biochemical Pathways

The compound’s action on tubulin affects the cell cycle , particularly the G2/M phase . This is the phase where the cell prepares for mitosis or meiosis. By disrupting tubulin dynamics, the compound prevents the cell from properly forming the mitotic spindle necessary for chromosome segregation .

In the case of bacterial RNAP, the compound’s inhibition of the enzyme disrupts the transcription process . This prevents the synthesis of RNA, which is necessary for protein synthesis and other cellular functions .

Result of Action

The compound’s action results in the inhibition of cell proliferation due to its effect on tubulin . This could potentially be useful in the treatment of diseases characterized by uncontrolled cell division, such as cancer .

In terms of its action on bacterial RNAP, the compound’s inhibition of the enzyme leads to the suppression of bacterial growth . This makes it a potential candidate for the development of new antibacterial drugs .

properties

IUPAC Name |

N-(2,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-19-8-3-4-9(11(7-8)20-2)14-13(18)10-5-6-12(17)16-15-10/h3-7H,1-2H3,(H,14,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXIXSDNHSWOQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=NNC(=O)C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

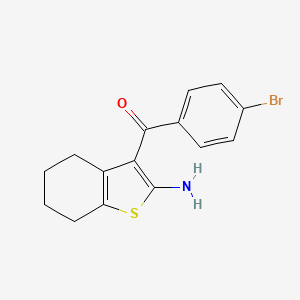

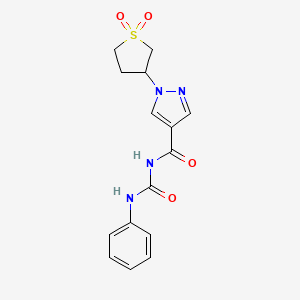

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2410842.png)

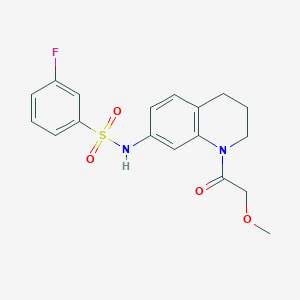

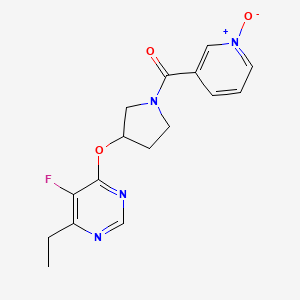

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2410844.png)

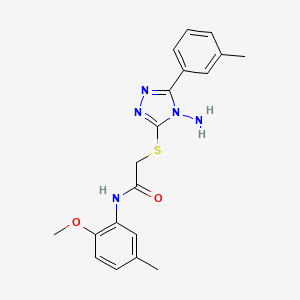

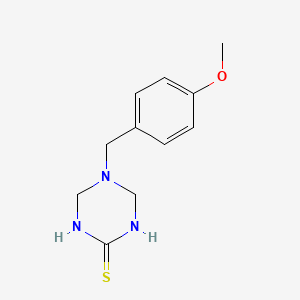

![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)

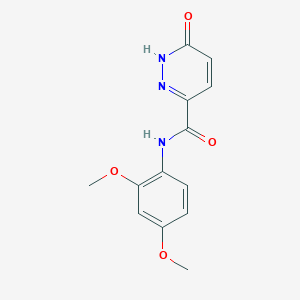

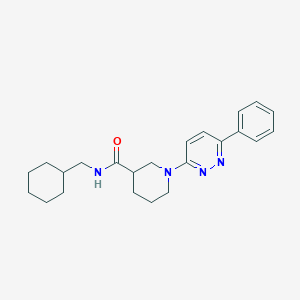

![N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2410855.png)